molecular formula C4H4Cl2N4 B1581672 5,6-Dichloropyrazine-2,3-diamine CAS No. 13484-57-6

5,6-Dichloropyrazine-2,3-diamine

Cat. No.: B1581672
CAS No.: 13484-57-6
M. Wt: 179 g/mol
InChI Key: AARIMSUCMQEYOO-UHFFFAOYSA-N
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Description

5,6-Dichloropyrazine-2,3-diamine is a heterocyclic organic compound with the molecular formula C4H4Cl2N4 and a molecular weight of 179.01 g/mol It is characterized by the presence of two chlorine atoms and two amino groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrazine-2,3-diamine typically involves the nucleophilic substitution of pyrazine derivatives. One common method is the reaction of tetrachloropyrazine with ammonia or amines under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropyrazine-2,3-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6-Dichloropyrazine-2,3-diamine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloropyrazine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Uniqueness: 5,6-Dichloropyrazine-2,3-diamine is unique due to the presence of both chlorine and amino groups on the pyrazine ring, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

IUPAC Name

5,6-dichloropyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARIMSUCMQEYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302357
Record name 5,6-dichloropyrazine-2,3-diamine
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-57-6
Record name 5,6-Dichloro-2,3-pyrazinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 150438
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Record name NSC150438
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Record name 5,6-dichloropyrazine-2,3-diamine
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Record name 2,3-Diamino-5,6-dichloropyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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